molecular formula C7H2Cl2F5N B8255202 4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine

4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B8255202
M. Wt: 265.99 g/mol
InChI Key: JSOAOFUCEGBJLL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine typically involves halogenation and methylation reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the handling of reactive halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The halogenated groups can form strong interactions with enzymes or receptors, influencing their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(difluoromethyl)pyrimidine
  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Uniqueness

4,6-Dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various applications.

Properties

IUPAC Name

4,6-dichloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F5N/c8-2-1-3(9)15-5(6(10)11)4(2)7(12,13)14/h1,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOAOFUCEGBJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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